MTOB

Descripción general

Descripción

Aplicaciones Científicas De Investigación

MTOB (sodio) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

MTOB (sodio) ejerce sus efectos principalmente inhibiendo la actividad de transactivación de CtBP1 y CtBP2. Esta inhibición conduce a la expulsión de CtBP de sus promotores diana, lo que resulta en la desrepresión de los genes diana de CtBP. Este mecanismo es particularmente relevante en el contexto del cáncer, donde CtBP juega un papel en la promoción del crecimiento tumoral y la supervivencia .

Análisis Bioquímico

Biochemical Properties

MTOB plays a significant role in biochemical reactions, particularly in the inhibition of CtBP1 and CtBP2 . These proteins are known to have transactivation activities, which can be suppressed by this compound . This interaction between this compound and CtBP proteins is crucial in mitigating neurological disorders and inflammation caused by repetitive head injuries .

Cellular Effects

The effects of Sodium 4-(methylthio)-2-oxobutanoate on cells are profound. It influences cell function by modulating cell signaling pathways and gene expression . Specifically, this compound has been shown to antagonize the transcriptional regulatory activity of CtBP1 and CtBP2 in breast cancer cell lines .

Molecular Mechanism

At the molecular level, Sodium 4-(methylthio)-2-oxobutanoate exerts its effects through binding interactions with biomolecules, particularly CtBP . It inhibits the transactivation activities of CtBP1 and CtBP2, leading to changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of Sodium 4-(methylthio)-2-oxobutanoate vary with different dosages . At a dosage of 860 mg/kg, this compound has been shown to effectively inhibit the increase in righting reflex duration and significantly reduce the severity of neurological symptoms .

Metabolic Pathways

Sodium 4-(methylthio)-2-oxobutanoate is involved in metabolic pathways, interacting with enzymes and cofactors . Specific details about these interactions and their effects on metabolic flux or metabolite levels are not currently available.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

MTOB (sodio) se puede sintetizar a través de la desaminación oxidativa de D,L-metionina utilizando D-aminoácido oxidasa (DAAO). La reacción se lleva a cabo en un reactor de tanque agitado con eliminación in situ del producto para evitar la conversión de this compound en ácido 3-metiltiopropiónico (MTPA). El medio de reacción se recircula a través de una columna de intercambio aniónico fuerte para eliminar this compound del medio de reacción. Después de la reacción, this compound se cristaliza a su sal sódica .

Métodos de producción industrial

La producción industrial de this compound (sodio) implica el uso de tecnología enzimática inmovilizada, que ofrece mayores rendimientos y eficiencia en comparación con los métodos tradicionales de síntesis química. Este método es particularmente ventajoso para la producción de ácidos R-ceto, que son esenciales en diversas aplicaciones clínicas y nutricionales .

Análisis De Reacciones Químicas

Tipos de reacciones

MTOB (sodio) experimenta varios tipos de reacciones químicas, que incluyen:

Reducción: La reducción de this compound es menos común, pero puede ocurrir en condiciones específicas.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y condiciones comunes

Sustitución: Se pueden utilizar nucleófilos fuertes como el borohidruro de sodio en condiciones suaves.

Productos principales

Los productos principales formados a partir de la oxidación de this compound incluyen 2-oxobutírico y otros ácidos oxo relacionados .

Comparación Con Compuestos Similares

Compuestos similares

Ácido 2-ceto-4-(metiltio)butírico: Similar en estructura y función, utilizado como precursor en las vías metabólicas.

Ácido 2-oxobutírico: Otro compuesto relacionado con propiedades bioquímicas similares.

Singularidad

MTOB (sodio) es único debido a su potente efecto inhibitorio sobre CtBP, que lo distingue de otros compuestos similares. Su capacidad para modular la regulación transcripcional y la apoptosis lo convierte en una herramienta valiosa tanto en aplicaciones de investigación como terapéuticas .

Propiedades

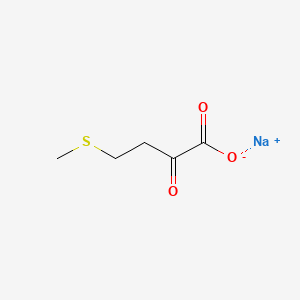

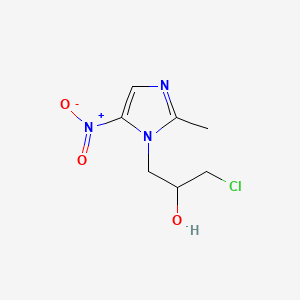

IUPAC Name |

sodium;4-methylsulfanyl-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S.Na/c1-9-3-2-4(6)5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSCKRWNXKWTLR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

white, free-flowing powder | |

| Record name | Sodium 4-(methylthio)-2-oxobutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/509/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water and white petrolatum | |

| Record name | Sodium 4-(methylthio)-2-oxobutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/509/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

51828-97-8 | |

| Record name | Sodium 4-(methylthio)-2-oxobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-methylthio-2-oxobutyric acid ,sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-(METHYLTHIO)-2-OXOBUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EZY36W75U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)

![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/structure/B1677499.png)